5-Methoxyisoxazol-3-amine

Description

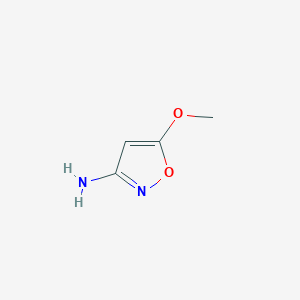

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)6-8-4/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDLBNRYTGXVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451554 | |

| Record name | 3-Amino-5-methoxyisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32326-25-3 | |

| Record name | 5-Methoxy-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32326-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methoxyisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxyisoxazol-3-amine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 5-Methoxyisoxazol-3-amine

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a versatile synthetic intermediate, it serves as a crucial building block for a range of pharmacologically active molecules. The isoxazole scaffold itself is present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance pharmacokinetic properties and target binding affinity.[1][2] This guide provides an in-depth technical exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. By focusing on the causality behind experimental choices and providing detailed, validated protocols, this document aims to serve as an authoritative resource for the efficient and regioselective synthesis of this important molecule.

Chapter 1: Introduction to the Isoxazole Scaffold and this compound

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][3] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[1] Derivatives of isoxazole have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2]

This compound, specifically, combines the key features of the isoxazole core with two critical functional groups: a 3-amino group and a 5-methoxy group. The amino group provides a nucleophilic handle for further chemical elaboration, such as amide bond formation, while the methoxy group can influence solubility and act as a hydrogen bond acceptor. This substitution pattern makes it a precursor for more complex molecules, where precise control over functionalization is paramount.

Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of a polysubstituted heterocycle like this compound requires careful planning to control regioselectivity. A retrosynthetic analysis reveals several potential disconnections, primarily revolving around the formation of the isoxazole ring.

Caption: Retrosynthetic analysis of this compound.

The most robust and widely adopted strategy for constructing 3-amino-5-substituted isoxazoles is the cyclocondensation of a β-ketonitrile with hydroxylamine.[4] This approach offers a direct and often high-yielding route to the desired product, with regioselectivity dictated by the nature of the starting materials. This guide will focus on this primary pathway as the most field-proven method.

Chapter 3: Primary Synthesis Pathway: The β-Ketonitrile Route

This pathway mirrors established industrial syntheses for analogous compounds like 3-amino-5-methylisoxazole and is considered the most reliable method.[4] It involves two main stages: the synthesis of the key β-ketonitrile intermediate, followed by its cyclization with hydroxylamine.

Stage 1: Synthesis of Methoxyacetyl Acetonitrile (3-Oxo-4-methoxybutanenitrile)

The cornerstone of this synthesis is the creation of the β-ketonitrile precursor. This is achieved via a Claisen-type condensation reaction between a methoxyacetate ester and acetonitrile.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of acetonitrile, initiating the condensation. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices. LDA is often preferred for its high basicity and solubility in organic solvents, but NaH is a cost-effective alternative for large-scale synthesis.[4]

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and unwanted side reactions.

-

Temperature: The initial deprotonation is typically performed at low temperatures (e.g., -78 °C with LDA) to control the reaction and minimize self-condensation of the ester. The reaction is then allowed to warm to facilitate the condensation.

Caption: Workflow for the synthesis of the β-ketonitrile intermediate.

Experimental Protocol: Synthesis of Methoxyacetyl Acetonitrile

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (200 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to form LDA in situ.

-

Acetonitrile Addition: Slowly add acetonitrile (1.0 eq) to the LDA solution, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes.

-

Ester Addition: Add a solution of methyl methoxyacetate (1.2 eq) in anhydrous THF dropwise over 1 hour.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by carefully adding 2N HCl until the pH is between 5 and 6. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methoxyacetyl acetonitrile, which can be used in the next step without further purification or purified by vacuum distillation.

Stage 2: Cyclization with Hydroxylamine

The synthesized β-ketonitrile is then reacted with hydroxylamine to form the this compound ring. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by intramolecular attack of the hydroxylamine oxygen on the nitrile carbon, and subsequent dehydration to form the aromatic isoxazole ring.

Causality Behind Experimental Choices:

-

Hydroxylamine Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is a stable and commonly used salt. A base is required to liberate the free hydroxylamine.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to free the hydroxylamine and facilitate the cyclization but mild enough to prevent degradation of the product.[4]

-

Solvent: A protic solvent like water or a mixture of an organic solvent and water (e.g., ethylene glycol dimethyl ether/water) is used to dissolve the reactants.[4]

-

pH Control: The final product is an amine, which is basic. Acidification of the reaction mixture after completion protonates the product, allowing for the removal of non-basic organic impurities by extraction. Subsequent basification precipitates the pure amine product.[4]

Caption: Workflow for the cyclization to form the final product.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (3.0 eq) in water (40 mL) and stir at room temperature for 30 minutes.

-

Reactant Addition: Add ethylene glycol dimethyl ether (350 mL) followed by the crude methoxyacetyl acetonitrile (1.0 eq) from the previous step.

-

Reaction: Heat the mixture to 80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Isolation: Cool the reaction mixture to room temperature. Carefully add concentrated HCl dropwise to adjust the pH to 1. Stir for 1 hour.

-

Purification: Separate the layers and discard the organic layer. To the aqueous layer, add a 20% sodium hydroxide solution to adjust the pH to 10-12. A precipitate will form.

-

Final Product: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Chapter 4: Alternative Synthetic Strategies

While the β-ketonitrile route is highly effective, other pathways can be considered, particularly for library synthesis or when starting materials are constrained.

Post-Cyclization Methylation

An alternative strategy involves synthesizing a precursor like 3-amino-5-hydroxyisoxazole and then performing a selective O-methylation.

-

Synthesis of 3-amino-5-hydroxyisoxazole: This can be achieved through the reaction of ethyl cyanoacetate and hydroxylamine.

-

Methylation: The hydroxyl group can be methylated using a reagent like dimethyl sulfate or methyl iodide.

Challenges and Rationale: This route is less direct and presents significant challenges in achieving selective O-methylation. The 3-amino group and the isoxazole ring nitrogen are also nucleophilic and can compete in the methylation reaction, leading to a mixture of N-methylated and O-methylated products. This necessitates the use of protecting groups for the amine, adding steps and complexity to the overall synthesis, which is why the convergent β-ketonitrile route is superior.

Chapter 5: Comparative Analysis of Pathways

A summary of the discussed synthetic routes highlights the advantages of the primary pathway.

| Feature | Pathway I: β-Ketonitrile Route | Pathway II: Post-Cyclization Methylation |

| Number of Steps | 2 (Convergent) | 3+ (Linear, may require protection) |

| Regioselectivity | High, controlled by precursor | Poor, risk of N- vs. O-methylation |

| Starting Materials | Readily available (methoxyacetate, acetonitrile) | Readily available (cyanoacetate) |

| Scalability | High, mirrors industrial processes[4] | Moderate, purification can be difficult |

| Overall Yield | Good to Excellent | Lower due to multiple steps and side products |

| Recommendation | Highly Recommended | Feasible, but less efficient |

Chapter 6: Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-stage process involving the Claisen-type condensation of a methoxyacetate ester with acetonitrile to form a key β-ketonitrile intermediate, followed by its cyclocondensation with hydroxylamine. This pathway is robust, scalable, and provides excellent control over the desired regiochemistry, making it the preferred method for both laboratory and industrial applications. Understanding the mechanistic underpinnings and the rationale for the specific reaction conditions, as detailed in this guide, empowers researchers to optimize this synthesis for the successful development of novel isoxazole-based therapeutics.

References

-

Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

-

Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Retrieved from [Link]

-

Chaudhari, P., Tupare, S., et al. (2024). Construction of Isoxazole ring: An Overview. The Organic Chemistry Journal. Available at: [Link]

-

Khan, I., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 3-Hydroxyisoxazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

- Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- Google Patents. (1989). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.

-

Rangel-Vega, A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(4), 1836-1847. Available at: [Link]

- Google Patents. (1992). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.

- Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

-

Semantic Scholar. (n.d.). One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters. Retrieved from [Link]

-

YouTube. (2019). synthesis of isoxazoles. Available at: [Link]

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4). Available at: [Link]

-

CoLab. (n.d.). On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Retrieved from [Link]

-

Moroccan Journal of Heterocyclic Chemistry. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]

-

ResearchGate. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at: [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyisoxazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methoxyisoxazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, particularly 5-methylisoxazol-3-amine, and established principles of physical organic chemistry. We present a plausible synthetic route, expected physicochemical parameters, and detailed protocols for their experimental determination. Furthermore, this guide discusses the expected spectral characteristics and potential reactivity of this compound, offering a foundational resource for researchers and drug development professionals.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core is present in a range of pharmaceuticals, contributing to their desired therapeutic effects. The introduction of an amine substituent, as in this compound, provides a key site for further chemical modification and interaction with biological macromolecules. The methoxy group at the 5-position is expected to influence the electronic properties and conformation of the molecule compared to its methyl analog, potentially impacting its binding affinity and pharmacokinetic profile.

Synthesis and Structural Elucidation

Caption: Proposed general synthetic workflow for this compound.

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques as detailed in Section 5.

Physicochemical Properties: A Predictive and Experimental Approach

Direct experimental data for the physicochemical properties of this compound are not widely reported. However, we can infer expected values based on its close analog, 5-methylisoxazol-3-amine, and provide standardized protocols for their experimental determination.

Summary of Physicochemical Properties

The following table summarizes the known properties of 5-methylisoxazol-3-amine and provides predicted values for this compound.

| Property | 5-Methylisoxazol-3-amine (CAS: 1072-67-9) | This compound (Predicted) |

| Molecular Formula | C₄H₆N₂O[2] | C₄H₆N₂O₂ |

| Molecular Weight | 98.10 g/mol [2] | 114.10 g/mol |

| Appearance | Slightly yellow flakes[3] | White to off-white solid |

| Melting Point | 56-61 °C[3][4] | Expected to be in a similar range, potentially slightly higher due to increased polarity. |

| Boiling Point | 194 °C[3] | Expected to be higher than the methyl analog due to increased molecular weight and polarity. |

| Solubility | Very soluble in water[3], Soluble in DMSO (≥ 5 mg/mL)[5] | Expected to have good solubility in polar organic solvents and moderate aqueous solubility. |

| pKa | pKb: 11.60[3] | The basicity of the amine is expected to be influenced by the electronic effects of the methoxy group. |

Experimental Protocols for Physicochemical Characterization

-

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

-

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

-

Principle: Determining the solubility of a compound in various solvents is crucial for its formulation and application in biological assays.

-

Methodology (Thermodynamic Solubility):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, DMSO).

-

The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: Workflow for thermodynamic solubility determination.

-

Principle: The pKa value quantifies the acidity or basicity of a molecule and is critical for understanding its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting titration curve.

-

Stability and Reactivity

Chemical Stability

Based on the stability of related isoxazole compounds, this compound is expected to be stable under normal laboratory storage conditions (cool, dry, and dark).[3] It is likely incompatible with strong oxidizing agents.[3] The isoxazole ring itself is generally stable, but can be susceptible to cleavage under certain harsh conditions (e.g., strong reducing agents or high pH and temperature).

Reactivity Profile

The primary amine group in this compound is the most reactive site for chemical modifications. It is expected to undergo typical amine reactions, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Condensation Reactions: The amine can act as a nucleophile in condensation reactions with various electrophiles.

The methoxy group is generally unreactive under standard conditions but could potentially be cleaved with strong acids like HBr or BBr₃.

Spectroscopic Characterization

The definitive identification of this compound requires a suite of spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet), the isoxazole ring proton (a singlet), and the amine protons (a broad singlet, exchangeable with D₂O). The chemical shifts will be influenced by the electronic environment of the isoxazole ring. For comparison, the C(4)-H proton of the isoxazole ring in related enamines of 5-methylisoxazol-3-amine appears in the range of 4.9-6.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the methoxy carbon, and the carbons of the isoxazole ring. The chemical shifts will be characteristic of the sp² and sp³ hybridized carbons in their respective electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[6]

-

C-O stretching: A strong band for the methoxy group.

-

C=N and C=C stretching: Bands associated with the isoxazole ring.

-

N-H bending: A band around 1600 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the methoxy group, the amine group, and fragmentation of the isoxazole ring.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Applications in Drug Development

The 5-amino-isoxazole scaffold is a key component in several marketed drugs, most notably the sulfonamide antibiotics like sulfamethoxazole.[7] The amine group serves as a crucial attachment point for the sulfonyl group, which is essential for its antibacterial activity. By analogy, this compound represents a valuable building block for the synthesis of novel bioactive compounds. The introduction of the methoxy group can modulate the lipophilicity and electronic properties of the molecule, which could be exploited to fine-tune the pharmacological profile of new drug candidates. Its potential applications span various therapeutic areas where the isoxazole scaffold has shown promise, including anti-inflammatory, anti-cancer, and anti-infective agents.[8]

Conclusion

While direct experimental data for this compound is limited, this technical guide provides a robust framework for its synthesis, characterization, and potential application. By leveraging data from the closely related 5-methylisoxazol-3-amine and established chemical principles, we have outlined the expected physicochemical properties and provided detailed experimental protocols for their validation. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently work with and explore the potential of this compound in their drug discovery and development endeavors.

References

- 1. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]

- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methylisoxazol-3-amine(1072-67-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 3-氨基-5-甲基异噁唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 8. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxyisoxazol-3-amine CAS number and structure

An In-Depth Technical Guide to 5-Methylisoxazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

A Note on Chemical Nomenclature: This technical guide focuses on the well-documented and widely utilized compound, 5-Methylisoxazol-3-amine . Initial searches for "5-Methoxyisoxazol-3-amine" did not yield a commercially available or extensively researched compound with this specific name. It is presumed that the intended subject of this guide is the structurally similar and synthetically crucial methyl analogue.

Introduction

5-Methylisoxazol-3-amine is a versatile heterocyclic amine that serves as a cornerstone building block in medicinal chemistry.[1] Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in drug design. This guide provides an in-depth exploration of 5-Methylisoxazol-3-amine, from its fundamental chemical identity and properties to its synthesis and critical role in the development of therapeutics.

Section 1: Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. 5-Methylisoxazol-3-amine is systematically identified by its CAS number and molecular formula.

-

CAS Number: 1072-67-9[2]

-

Molecular Formula: C₄H₆N₂O[2]

-

IUPAC Name: 5-methyl-1,2-oxazol-3-amine[3]

-

Synonyms: 3-Amino-5-methylisoxazole, 5-Methyl-3-isoxazolamine[3]

The structural representation of 5-Methylisoxazol-3-amine is crucial for understanding its reactivity.

Caption: Chemical structure of 5-Methylisoxazol-3-amine.

Section 2: Physicochemical Properties

The physical and chemical properties of 5-Methylisoxazol-3-amine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 98.10 g/mol | [3] |

| Appearance | Slightly yellow flakes | [4] |

| Melting Point | 56 - 60 °C | [4] |

| Boiling Point | 194 °C | [4] |

| Solubility in Water | Very soluble | [4] |

| pKb | 11.60 | [4] |

| LogP | 0.1 | [3] |

| Topological Polar Surface Area | 52.1 Ų | [3] |

Section 3: Synthesis and Mechanistic Insights

The synthesis of 5-Methylisoxazol-3-amine can be achieved through various routes. One common method involves the cyclization of a nitrile precursor with hydroxylamine.

Experimental Protocol: Synthesis from 3-Hydroxybutyronitrile

This protocol outlines a two-step synthesis of 5-Methylisoxazol-3-amine.

Step 1: Reaction of 3-Hydroxybutyronitrile with Hydroxylamine

-

Combine hydroxylamine hydrochloride (14.0g, 0.20mol), potassium carbonate (70.5g, 0.51mol), and 100mL of water in a reaction vessel.

-

Stir the mixture at room temperature for 20 minutes.

-

Add 3-hydroxybutanenitrile (14.5g, 0.17mol).

-

Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.[5]

-

After cooling to room temperature, add 200mL of toluene and separate the aqueous layer.

Causality: The initial reaction between hydroxylamine and 3-hydroxybutyronitrile in the presence of a base (potassium carbonate) forms an intermediate that is poised for cyclization. The elevated temperature facilitates this reaction.

Step 2: Cyclization and Isolation

-

To the organic layer from the previous step, add anhydrous ferric chloride (2.76g, 17mmol).[5]

-

Heat the mixture to reflux and separate the water formed during the reaction using a Dean-Stark apparatus until the theoretical amount of water is collected.

-

Cool the reaction mixture and adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid.

-

Stir for 1 hour, then separate and discard the organic layer.

-

Adjust the pH of the aqueous layer to 11-13 with a 30% sodium hydroxide solution, which will cause the product to precipitate.

-

Filter the precipitate and dry to obtain 5-Methylisoxazol-3-amine as a light yellow crystalline solid.[5]

Causality: Ferric chloride acts as a Lewis acid catalyst to promote the intramolecular cyclization, leading to the formation of the isoxazole ring. The subsequent acid-base workup is a standard procedure to purify the amine product.

Caption: Workflow for the synthesis of 5-Methylisoxazol-3-amine.

Section 4: Applications in Research and Drug Development

5-Methylisoxazol-3-amine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its primary application is in the production of sulfonamide (sulfa) antibiotics.[6]

Role as a Precursor to Sulfamethoxazole

Sulfamethoxazole is an antibiotic that is frequently used to treat urinary tract infections, bronchitis, and prostatitis.[7] 5-Methylisoxazol-3-amine is a key component in the synthesis of Sulfamethoxazole. The amino group of 5-Methylisoxazol-3-amine is reacted with a sulfonyl chloride derivative of benzene to form the final drug molecule.

Caption: Synthetic pathway from 5-Methylisoxazol-3-amine to Sulfamethoxazole.

Synthesis of Other Bioactive Molecules

Beyond sulfa drugs, 5-Methylisoxazol-3-amine is used to synthesize other classes of compounds with potential therapeutic applications. For instance, it reacts with activated enol ethers, such as diethyl ethoxymethylenemalonate, to form isoxazolopyrimidinones. These resulting heterocyclic systems are of interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.

Section 5: Safety and Handling Protocols

Proper handling and storage of 5-Methylisoxazol-3-amine are essential to ensure laboratory safety.

-

General Handling: Use with adequate ventilation and avoid contact with skin, eyes, and clothing.[4] Wash thoroughly after handling.[4]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4]

-

First Aid:

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[4]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

References

- Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5.

- PubChem. (n.d.). 5-Amino-3-methylisoxazole. National Center for Biotechnology Information.

- Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines.

- MedChemExpress. (n.d.). 5-Methylisoxazol-3-amine.

- Biosynth. (n.d.). 3-Amino-5-methylisoxazole.

- AiFChem. (n.d.). 1072-67-9 | 5-Methylisoxazol-3-amine.

- Chemistry & Chemical Technology. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)

- Sigma-Aldrich. (n.d.). 3-Amino-5-methylisoxazole >= 97%.

- BLD Pharm. (n.d.). 1072-67-9|5-Methylisoxazol-3-amine.

- ChemicalBook. (n.d.). 3-Amino-5-methylisoxazole synthesis.

- Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines.

-

PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (n.d.). 5-Methylisoxazol-3-amine(1072-67-9).

- Chem-Impex. (n.d.). 3-Amino-5-methylisoxazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]

- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylisoxazol-3-amine(1072-67-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cct2021.ftmc.lt [cct2021.ftmc.lt]

The Isoxazole Core: A Technical Guide to the Biological Activity of 5-Methoxyisoxazol-3-amine Derivatives

Abstract

The isoxazole scaffold represents a privileged structure in medicinal chemistry, conferring a diverse range of pharmacological properties upon its derivatives. This technical guide delves into the biological activities of derivatives of the 5-methoxyisoxazol-3-amine core. While direct research on the 5-methoxy substituted series is emerging, a substantial body of evidence exists for the closely related 5-methylisoxazol-3-amine derivatives. This guide will leverage this knowledge base to provide a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of this compound class. We will explore the synthesis of key derivatives, detail the experimental protocols for their biological evaluation, and dissect the underlying mechanisms of action, including relevant signaling pathways. A critical analysis of the potential influence of the 5-methoxy substituent in modulating these activities will also be presented, offering a forward-looking perspective for researchers and drug development professionals.

Introduction: The this compound Scaffold - A Promising Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for engaging biological targets. The 3-amino-5-substituted isoxazole motif, in particular, has been extensively explored, leading to the development of compounds with a broad spectrum of pharmacological activities.[1][2]

This guide focuses on derivatives of this compound. While much of the existing literature investigates the analogous 5-methylisoxazol-3-amine due to its synthetic accessibility, the introduction of a methoxy group at the 5-position is anticipated to significantly influence the molecule's physicochemical and biological properties. The methoxy group, being an electron-donating group with potential for hydrogen bonding and altered metabolic stability compared to a methyl group, offers exciting prospects for modulating potency, selectivity, and pharmacokinetic profiles.

This document will therefore serve as a comprehensive technical resource, drawing upon the rich data available for the 5-methyl analogue to predict and understand the biological landscape of this compound derivatives.

Synthesis of this compound Derivatives: A General Overview

The synthetic versatility of the 3-amino-5-methoxyisoxazole core allows for the generation of a diverse library of derivatives. A common and effective strategy involves the formation of Schiff bases through the condensation of the primary amine with various aldehydes.[3][4][5] This reaction provides a straightforward method to introduce a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

General Protocol for the Synthesis of Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound.

Materials:

-

This compound

-

Substituted aldehyde (e.g., salicylaldehyde, benzaldehyde derivatives)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[4]

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Caption: General workflow for the synthesis of Schiff base derivatives.

Anticancer Activity

Derivatives of the 3-amino-5-substituted isoxazole core have demonstrated significant potential as anticancer agents.[6][7] While specific data for this compound derivatives is limited, studies on the 5-methyl analogues provide valuable insights into their cytotoxic and pro-apoptotic activities against various cancer cell lines.

Cytotoxicity against Human Cancer Cell Lines

The anticancer activity of these derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[8]

Table 1: In Vitro Anticancer Activity of 5-Methylisoxazol-3-amine Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff base with salicylaldehyde | HeLa (Cervical Cancer) | 15.2 | [9] |

| Schiff base with 4-chlorobenzaldehyde | MCF-7 (Breast Cancer) | 12.8 | [9] |

| Amide derivative | A549 (Lung Cancer) | 25.5 | [10] |

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death.[11] This can be investigated by various techniques, including Western blot analysis of key apoptotic proteins.

3.2.1. Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a standardized procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines.[1]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow of the MTT cytotoxicity assay.

3.2.2. Apoptotic Signaling Pathway

The induction of apoptosis by these derivatives likely involves the modulation of key signaling pathways that regulate cell survival and death. While the precise pathways for this compound derivatives are yet to be fully elucidated, related compounds have been shown to affect pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax), ultimately triggering caspase activation and apoptosis.

Caption: Postulated apoptotic signaling pathway.

Antimicrobial Activity

The isoxazole nucleus is a component of several clinically used antimicrobial agents, and derivatives of 3-amino-5-substituted isoxazoles have shown promising activity against a range of bacterial and fungal pathogens.[12][13]

In Vitro Antimicrobial Screening

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14][15]

Table 2: Antimicrobial Activity of 5-Methylisoxazol-3-amine Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff base with 2-hydroxy-1-naphthaldehyde | Staphylococcus aureus | 12.5 | [3] |

| Schiff base with 4-nitrobenzaldehyde | Escherichia coli | 25 | [3] |

| Thiazole conjugate | Candida albicans | 50 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of a compound against bacteria.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Test compound (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well microplate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[16] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[17]

While specific studies on this compound derivatives are not abundant, the structural similarity to known anti-inflammatory agents suggests their potential in this area. The introduction of the methoxy group could enhance interactions with the active sites of inflammatory enzymes.

Neuroprotective Activity

Neurodegenerative diseases represent a significant unmet medical need. Emerging evidence suggests that certain heterocyclic compounds, including isoxazole derivatives, may possess neuroprotective properties.[6] These effects are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate specific signaling pathways involved in neuronal survival. The potential of this compound derivatives in this therapeutic area warrants further investigation.

The Influence of the 5-Methoxy Substituent: A Medicinal Chemistry Perspective

The substitution of a methyl group with a methoxy group at the 5-position of the isoxazole ring can have profound effects on the biological activity of the resulting derivatives. These effects can be attributed to differences in:

-

Electronic Properties: The methoxy group is a stronger electron-donating group than the methyl group, which can alter the electron density of the isoxazole ring and influence its interactions with biological targets.

-

Steric Hindrance: The methoxy group is larger than the methyl group, which could either enhance or hinder binding to a target protein, depending on the size and shape of the active site.

-

Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation), which could lead to a different pharmacokinetic profile compared to the more metabolically stable methyl group.

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a methyl group.

These differences highlight the importance of dedicated studies on this compound derivatives to fully understand their therapeutic potential.

Conclusion and Future Directions

Derivatives of the 3-amino-5-substituted isoxazole scaffold have consistently demonstrated a remarkable range of biological activities, including promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. While the majority of current research has focused on the 5-methyl analogue, the insights gained provide a strong foundation for the exploration of this compound derivatives. The introduction of the methoxy group offers a tantalizing opportunity to fine-tune the pharmacological properties of this versatile scaffold.

Future research should prioritize the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. In-depth mechanistic studies are crucial to elucidate the specific signaling pathways and molecular targets responsible for their observed activities. Such investigations will undoubtedly pave the way for the development of novel and more effective therapeutic agents based on this promising isoxazole core.

References

-

1] dioxaphosphepino[5,6-d]imidazole-6-oxide - JOCPR

Sources

- 1. dovepress.com [dovepress.com]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxyisoxazol-3-amine: A Privileged Scaffold in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of the Isoxazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The isoxazole ring system is one such "privileged structure," prized for its metabolic stability, synthetic versatility, and ability to engage in a wide range of biological interactions.[1] This five-membered aromatic heterocycle, containing adjacent nitrogen and oxygen atoms, is a key component in numerous natural products and clinically significant pharmaceuticals.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.

Within this important class of compounds, 5-methoxyisoxazol-3-amine stands out as a particularly valuable building block. The strategic placement of the electron-donating methoxy group at the 5-position and a reactive primary amine at the 3-position provides a unique combination of electronic properties and functional handles for synthetic elaboration. The amine group, in particular, serves as a versatile nucleophilic center, enabling the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering field-proven insights for its effective utilization in organic synthesis and drug development programs.

Synthesis of the 5-Substituted-Isoxazol-3-amine Core

The efficient construction of the 5-substituted-isoxazol-3-amine scaffold is a critical first step for its application as a building block. While various methods exist for the synthesis of isoxazoles, a common and reliable approach for this particular substitution pattern involves a multi-step sequence starting from readily available materials. A representative synthesis for the closely related 5-methylisoxazol-3-amine is outlined below, which can be adapted for the 5-methoxy analogue.

A patented method describes a three-step process starting with the formation of acetoacetonitrile from ethyl acetate and acetonitrile in the presence of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[3] The resulting β-ketonitrile is then reacted with p-toluenesulfonyl hydrazide to form a hydrazone intermediate. The final and key step is the cyclization of this intermediate with hydroxylamine under basic conditions to yield the target 3-amino-5-methylisoxazole.[3] This method avoids the use of hazardous reagents like chloroform, which were common in older synthetic routes.[3]

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole[6]

Step 1: Synthesis of Acetoacetonitrile

-

To a solution of diisopropylamine (0.28 mol) in tetrahydrofuran (100 mL) cooled to below -30 °C under a nitrogen atmosphere, slowly add n-butyllithium (0.28 mol, 2.5 M in hexanes).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction to below -78 °C and add a solution of methyl acetate (0.28 mol) and acetonitrile (0.25 mol).

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with 2N HCl to adjust the pH to 5-6.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain acetoacetonitrile.

Step 2: Formation of the Hydrazone

-

React the acetoacetonitrile from the previous step with p-toluenesulfonyl hydrazide. (Further details on stoichiometry and conditions would be optimized based on standard organic chemistry procedures for hydrazone formation).

Step 3: Cyclization to 3-Amino-5-methylisoxazole

-

Treat the hydrazone intermediate with hydroxylamine hydrochloride under alkaline conditions to induce a ring-closing reaction.

-

The cyclization furnishes the final product, 3-amino-5-methylisoxazole.

Caption: Synthetic pathway for 3-amino-5-methylisoxazole.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound stems primarily from the nucleophilicity of its 3-amino group. This functionality allows for a wide range of transformations, making it a versatile precursor for the synthesis of diverse heterocyclic systems and functionalized molecules.

A. Synthesis of Biologically Active Sulfonamides

One of the most significant applications of this isoxazole building block is in the synthesis of sulfonamides, a class of compounds with a rich history in medicine.[4] The reaction of 5-methylisoxazol-3-amine with various sulfonyl chlorides provides access to N-(5-methylisoxazol-3-yl)sulfonamides.[5][6] This scaffold is the core of the widely used antibiotic Sulfamethoxazole.[6] The resulting sulfonamides have been investigated for a broad range of therapeutic applications, including anti-HIV and anti-tubercular activities.[5]

The general synthesis involves the reaction of the amine with a substituted benzenesulfonyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct.[7]

Caption: Workflow for the synthesis of Sulfamethoxazole.

Experimental Protocol: Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole)[9]

-

Dissolve 3-amino-5-methylisoxazole in pyridine.

-

Cool the solution in an ice bath and slowly add 4-acetylaminobenzenesulfonyl chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the N-acetylated intermediate.

-

Filter the solid, wash with water, and dry.

-

Reflux the intermediate in an aqueous solution of sodium hydroxide to hydrolyze the acetyl group.

-

Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the final product, Sulfamethoxazole.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

The isoxazole moiety in these sulfonamides plays a crucial role in their pharmacokinetic and pharmacodynamic properties, contributing to their binding affinity and metabolic stability.

B. Condensation with Activated Enol Ethers: A Gateway to Fused Heterocycles

The nucleophilic character of the 3-amino group can be exploited in condensation reactions with electrophilic partners such as activated enol ethers.[2] For instance, the reaction of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonate (EMM) derivatives initially forms isoxazolylenamine intermediates. These intermediates can then undergo a thermal cyclization to yield isoxazolo[2,3-a]pyrimidinones, a class of fused heterocyclic compounds with potential biological activities.[2]

The reaction proceeds via a nucleophilic attack of the amine onto the electron-deficient carbon of the enol ether, followed by elimination of ethanol. Subsequent intramolecular cyclization through attack on one of the ester carbonyls leads to the fused ring system.

Table 1: Reaction of 5-Methylisoxazol-3-amine with Activated Enol Ethers

| Enol Ether | Solvent | Condition | Product | Reference |

| Diethyl ethoxymethylenemalonate | Ethanol | Reflux | Isoxazolylenamine | |

| Diethyl ethoxymethylenemalonate | Xylene | Reflux | Isoxazolopyrimidinone | |

| Ethoxymethylenecyanoacetate | Ethanol | Reflux | Isoxazolylenamine | |

| Ethoxymethylenemalononitrile | Ethanol | Reflux | Isoxazolylenamine |

This reactivity highlights the utility of this compound as a precursor for constructing more complex, fused heterocyclic systems, which are of great interest in drug discovery.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound are limited, valuable insights can be gleaned from studies on related isoxazole-containing molecules. The substitutions on the isoxazole ring and the groups attached via the 3-amino position significantly influence the biological activity.

For instance, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles designed as chitin synthesis inhibitors, the nature of the substituent on the 3-phenyl ring was found to be critical for activity.[8] A quantitative structure-activity relationship (QSAR) analysis revealed that hydrophobic substituents with an optimal size were favored, while bulky groups were detrimental to the inhibitory activity.[8] This suggests that the 3-position of the isoxazole ring is likely involved in a specific binding interaction where steric hindrance is poorly tolerated.

Similarly, in the development of selective serotonin 5-HT2A receptor agonists based on a 2,5-dimethoxyphenylpiperidine scaffold, the presence and position of methoxy groups on the phenyl ring were crucial for potency.[9] Deletion of the 5-methoxy group led to a 20-fold drop in agonist potency, underscoring the importance of this specific substitution for receptor interaction.[9]

Future Outlook

This compound is poised to remain a cornerstone building block in organic synthesis and medicinal chemistry. Its synthetic accessibility and the versatile reactivity of its amino group ensure its continued use in the construction of diverse molecular libraries for high-throughput screening. Future applications are likely to expand beyond traditional pharmaceutical development into areas such as:

-

Agrochemicals: The isoxazole core is present in various herbicides and fungicides, and new derivatives of this compound could lead to the development of novel crop protection agents.[10]

-

Materials Science: The rigid, planar structure of the isoxazole ring makes it an interesting component for the design of novel organic materials with specific electronic or photophysical properties.[10][11]

-

PROTACs and Chemical Biology: As a versatile scaffold, it can be incorporated into more complex molecules like PROTACs (Proteolysis Targeting Chimeras) or used to develop chemical probes for studying biological pathways.[12]

The combination of a privileged heterocyclic core with strategically placed functional groups makes this compound a powerful tool for innovation. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, the full potential of this remarkable building block will continue to be unlocked, paving the way for the next generation of functional molecules and therapeutic agents.

References

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. [Link]

-

ResearchGate. (2025). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. ResearchGate. [Link]

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(4), 1-5. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). ResearchGate. [Link]

-

Khalfallah, A. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Hrytsai, I., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(1), 58-63. [Link]

-

Khalfallah, A. (2022). View of REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Zarei, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(19), 6289. [Link]

-

Al-Ayed, A. S., et al. (2011). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Revue Roumaine de Chimie, 56(9), 899-902. [Link]

-

Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). [Link]

-

ResearchGate. (2025). SYNTHESIS OF N-HYDROXYBENZOYL DERIVATIVES OF 5-METHYLISOXAZOLE-3-AMINE AS POTENTIAL MEDICINES. PART I. ResearchGate. [Link]

- Google Patents. (2020). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

NIH. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. National Institutes of Health. [Link]

-

ResearchGate. (2025). Convenient Synthesis of Novel 5-Substituted 3-Methylisoxazole-4-sulfonamides. ResearchGate. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

-

NIH. (2022). Modular Two-Step Route to Sulfondiimidamides. National Institutes of Health. [Link]

-

NIH. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. National Institutes of Health. [Link]

-

PubMed. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Scribd. (n.d.). Structure Activity Relationships. Scribd. [Link]

-

PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block. PubMed. [Link]

-

NIH. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]

-

ResearchGate. (2024). Quantitative structure–activity relationship of 2,6-dimethoxy -N -(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. ResearchGate. [Link]

-

Namiki Shoji. (n.d.). Enamine Hot Topic Building Blocks. Namiki Shoji. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 7. cbijournal.com [cbijournal.com]

- 8. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. MedChem Highlights - Enamine [enamine.net]

Spectroscopic Data of 5-Methoxyisoxazol-3-amine: A Technical Guide for Researchers

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Methoxyisoxazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this guide will leverage established spectroscopic principles and comparative data from the closely related analogue, 5-Methylisoxazol-3-amine, to provide a robust predictive analysis. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research setting.

Molecular Structure and its Spectroscopic Implications

The structure of this compound incorporates several key functional groups that dictate its spectral behavior: an isoxazole ring, a primary amine group (-NH₂), and a methoxy group (-OCH₃). Understanding the electronic environment of each part of the molecule is crucial for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3250 | Medium | N-H stretch | Primary Amine |

| 3000 - 2850 | Medium | C-H stretch | Methoxy and Isoxazole |

| 1650 - 1580 | Medium-Strong | N-H bend | Primary Amine |

| 1600 - 1475 | Medium-Strong | C=N and C=C stretch | Isoxazole Ring |

| 1250 - 1020 | Strong | C-O stretch | Methoxy Ether |

The presence of two bands in the N-H stretching region is a characteristic feature of primary amines, corresponding to the asymmetric and symmetric stretching vibrations. [1][2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be acquired first for subtraction.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The molecular weight of this compound is 114.11 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 114.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Interpretation |

| 114 | [C₄H₆N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 84 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group. |

| 71 | [M - HNCO]⁺ | Loss of isocyanic acid. |

| 43 | [C₂H₃O]⁺ | Acylium ion fragment. |

The fragmentation pattern can provide valuable structural information. The "nitrogen rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the proposed structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on established principles and comparative analysis. The predicted NMR, IR, and MS data presented herein serve as a valuable reference for researchers working on the synthesis, characterization, and application of this compound. It is important to note that the actual experimental data may show minor variations depending on the specific experimental conditions. Therefore, this guide should be used in conjunction with experimental verification for definitive structural confirmation.

References

-

IR: amines. University of California, Los Angeles. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

3-Amino-5-methylisoxazole. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxyisoxazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Methoxyisoxazol-3-amine, with a primary focus on its solubility and stability characteristics. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established analytical methodologies with insights into the isoxazole scaffold. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization. It leverages data from the closely related analog, 5-Methylisoxazol-3-amine, to provide informed estimations and details the requisite experimental protocols for definitive analysis. The guide covers thermodynamic solubility determination, stability-indicating method development, and forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Potential degradation pathways are proposed based on the compound's functional groups and the known chemistry of the isoxazole ring. All methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to generate the high-quality data essential for advancing pharmaceutical development.

Introduction: The Significance of this compound in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The specific substitution pattern of this compound, featuring an amine group at the 3-position and a methoxy group at the 5-position, presents a unique electronic and structural profile that is of significant interest for molecular design and therapeutic development.

A thorough understanding of a compound's solubility and stability is a cornerstone of successful drug development. These fundamental properties influence everything from initial biological screening and formulation design to bioavailability and shelf-life. Poor aqueous solubility can lead to erratic absorption and underestimated potency, while instability can result in loss of efficacy and the formation of potentially toxic degradants.

This guide provides a detailed roadmap for the comprehensive evaluation of this compound's solubility and stability. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the described protocols are self-validating and adaptable.

Physicochemical Properties: An Estimated Profile

Direct experimental data for the physicochemical properties of this compound are sparse. However, by examining its close structural analog, 5-Methylisoxazol-3-amine, we can establish a baseline of expected properties. The primary difference is the substitution at the 5-position: a methoxy (-OCH₃) group versus a methyl (-CH₃) group. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor and may slightly increase polarity compared to the methyl group.

Table 1: Comparison of Physicochemical Properties

| Property | 5-Methylisoxazol-3-amine (Experimental) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O₂ | Addition of one oxygen atom. |

| Molecular Weight | 98.11 g/mol | 114.10 g/mol | Calculated from the molecular formula. |

| Appearance | Slightly yellow flakes[2] | Likely a crystalline solid. | Based on the common state of similar small molecules. |

| Melting Point | 56 - 60 °C[2] | Expected to be in a similar range, potentially slightly higher due to increased polarity. | |

| pKa (of conjugate acid) | 2.4 (Predicted from pKb of 11.60)[2] | Expected to be similar, as the 3-amino group is the primary basic center. | The electronic effect of the 5-substituent is attenuated. |

| LogP | 0.46[2] | Predicted to be slightly lower (more hydrophilic) than the methyl analog. | The oxygen of the methoxy group can participate in hydrogen bonding. |

Solubility Assessment

Aqueous solubility is a critical parameter for in vitro assays and for predicting in vivo absorption. The "shake-flask" method remains the gold standard for determining thermodynamic (equilibrium) solubility.[3]

Rationale for Method Selection

The shake-flask method directly measures the saturation point of a compound in a given solvent, providing a thermodynamically true value. This is distinct from kinetic solubility measurements, which can overestimate solubility due to the formation of supersaturated solutions, particularly when diluting from DMSO stocks.[4] For foundational characterization, thermodynamic solubility is paramount. Analysis by High-Performance Liquid Chromatography (HPLC) with UV detection is chosen for its specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Solubility in Aqueous Buffer (PBS, pH 7.4)

-

Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of Phosphate Buffered Saline (PBS) at pH 7.4 to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of this period.

-

Phase Separation: Remove the vials and allow them to stand undisturbed for at least 1 hour. Carefully withdraw a portion of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Create a series of calibration standards by diluting the stock solution with the same buffer used for the solubility experiment.

-

Dilute the filtered supernatant with the buffer to fall within the range of the calibration curve.

-